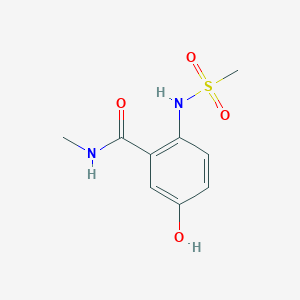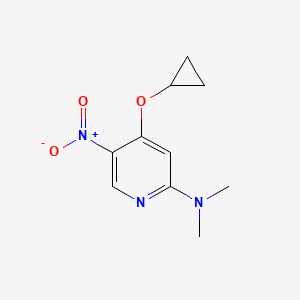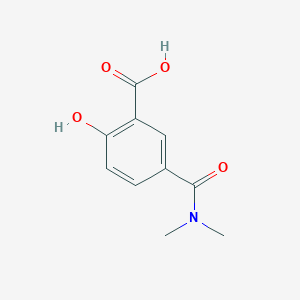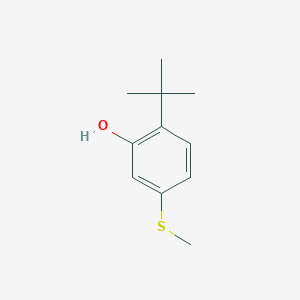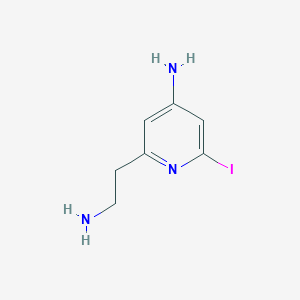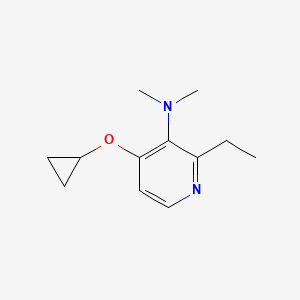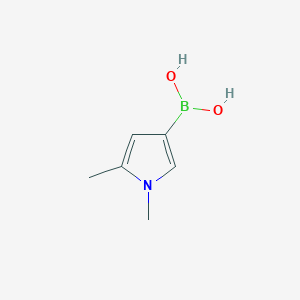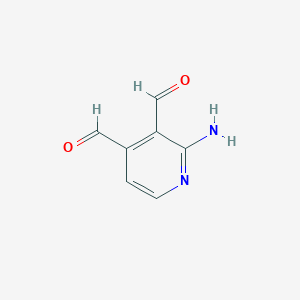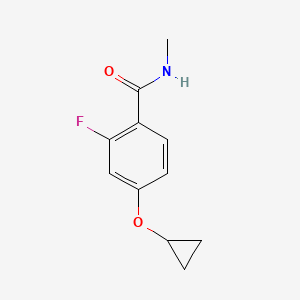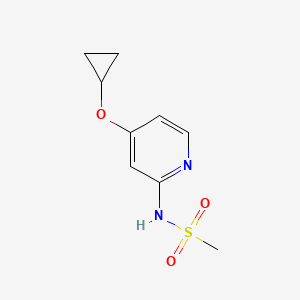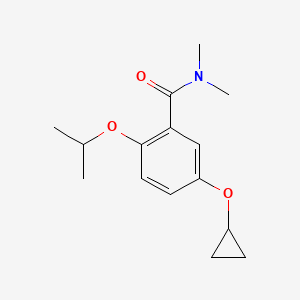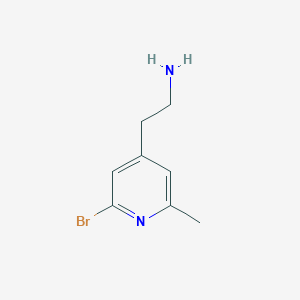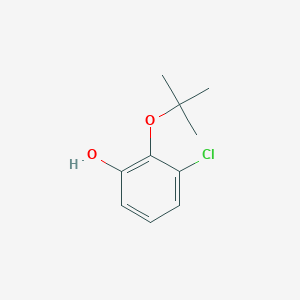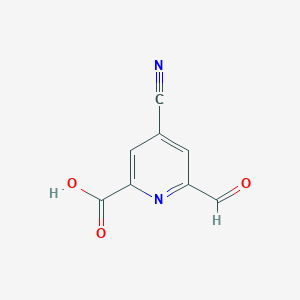
4-Cyano-6-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyano-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with sodium cyanide and formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyano-6-formylpyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Major products formed from these reactions include carboxylic acids, amines, and substituted pyridines.
Scientific Research Applications
4-Cyano-6-formylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack by various nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
4-Cyano-6-formylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Cyano-4-formylpyridine-2-carboxylic acid: This compound has a similar structure but with the cyano and formyl groups in different positions.
4-Formylpyridine-2,6-dicarboxylic acid: This compound lacks the cyano group but has an additional carboxylic acid group.
Properties
Molecular Formula |
C8H4N2O3 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
4-cyano-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c9-3-5-1-6(4-11)10-7(2-5)8(12)13/h1-2,4H,(H,12,13) |
InChI Key |
RMODOZVCJVYYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


